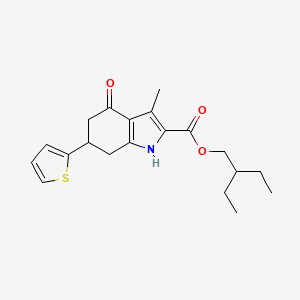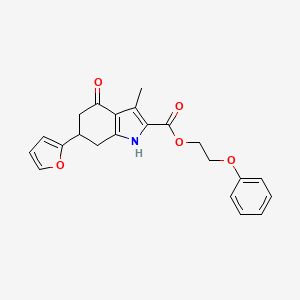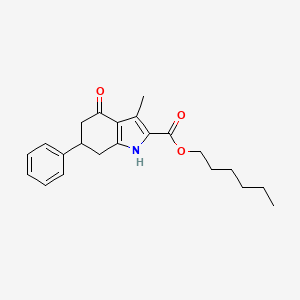![molecular formula C23H22ClN5OS B11432117 2-Benzothiazol-2-yl-4-chloro-5-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-2H-pyridazin-3-one](/img/structure/B11432117.png)
2-Benzothiazol-2-yl-4-chloro-5-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-2H-pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a benzothiazole moiety, a chlorinated pyridazine ring, and a piperazine group substituted with a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting with the preparation of the benzothiazole moiety. This can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The chlorinated pyridazine ring is then introduced through a series of substitution reactions, often involving chlorinating agents such as thionyl chloride . The final step involves the coupling of the piperazine group, which can be facilitated by using reagents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various types of chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorinated pyridazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole moiety can yield benzothiazole sulfoxides or sulfones, while nucleophilic substitution of the chlorinated pyridazine ring can yield various substituted pyridazines .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes like DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . The compound may also interact with other proteins and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: These compounds share the benzothiazole moiety and have similar biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds also contain the piperazine group and are used as antipsychotic drug substances.
N’-(1,3-Benzothiazol-2-yl)-arylamides: These derivatives are known for their antibacterial properties.
Uniqueness
What sets 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the chlorinated pyridazine ring and the dimethylphenyl-substituted piperazine group makes it distinct from other benzothiazole derivatives .
Properties
Molecular Formula |
C23H22ClN5OS |
|---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazin-3-one |
InChI |
InChI=1S/C23H22ClN5OS/c1-15-7-8-16(2)18(13-15)27-9-11-28(12-10-27)19-14-25-29(22(30)21(19)24)23-26-17-5-3-4-6-20(17)31-23/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
VOWCHFVIRONTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=NC5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B11432037.png)
![5-(3,4-difluorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11432039.png)


![5-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432063.png)
![3-[(3,4,5-Trimethoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11432065.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11432071.png)


amino}-3-oxopropanoate](/img/structure/B11432090.png)
![3-(3-chloro-2-methylphenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432093.png)
![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11432097.png)
![6-chloro-2-(2-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432102.png)
![N-(3-butyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide](/img/structure/B11432108.png)
